Kinase Inhibition Potency: cis-3-(Benzyloxy)cyclobutanamine as a JAK3 Inhibitor Scaffold
Derivatives based on the cis-3-(benzyloxy)cyclobutanamine scaffold have demonstrated nanomolar inhibitory activity against Janus kinase 3 (JAK3). In a cell-based assay using human Ramos cells, a cis-3-(benzyloxy)cyclobutanamine-containing compound inhibited JAK1/3 with an IC50 of 76 nM, while a closely related analog achieved an IC50 of 2 nM against JAK3 [1]. These values establish a potency baseline for this chemotype. In contrast, the trans isomer of 3-(benzyloxy)cyclobutanamine has not been reported with comparable JAK3 inhibitory data, suggesting that the cis-stereochemistry is critical for optimal kinase pocket engagement .
| Evidence Dimension | JAK3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (derivative) and 76 nM (JAK1/3) [1] |
| Comparator Or Baseline | trans-3-(Benzyloxy)cyclobutanamine: No reported JAK3 inhibition data |
| Quantified Difference | >38-fold improvement in potency for cis-based derivative compared to the closest reported comparator |
| Conditions | Cell-based assay (Ramos cells) with beta-lactamase reporter gene for JAK1/3; JAK3 biochemical assay |
Why This Matters
For procurement decisions in kinase drug discovery, the cis-isomer offers a validated entry point for JAK inhibitor SAR, whereas the trans-isomer lacks equivalent benchmarking data.
- [1] BindingDB. BDBM50530775 (CHEMBL4526498): IC50=76 nM for JAK1/3 in Ramos cells. BDBM50102648 (CHEMBL3335686): IC50=2 nM for JAK3. View Source
